molecular formula C4H2N4O2Se B13108706 [1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione CAS No. 7698-95-5

[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione

Cat. No.: B13108706
CAS No.: 7698-95-5
M. Wt: 217.06 g/mol
InChI Key: OWLVPKHHPRQYST-UHFFFAOYSA-N
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Description

[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3H,6H)-dione is a fused heterocyclic compound featuring a pyrimidine-5,7-dione core integrated with a selenium-containing [1,2,5]selenadiazole ring. The incorporation of selenium distinguishes it from oxygen- or sulfur-containing analogues, such as [1,2,5]oxadiazolo and [1,2,5]thiadiazolo derivatives. This structural modification significantly influences its electronic properties, making it relevant for applications in organic electronics, particularly as a photosensitizer in dye-sensitized solar cells (DSSCs) .

Properties

CAS No.

7698-95-5

Molecular Formula

C4H2N4O2Se

Molecular Weight

217.06 g/mol

IUPAC Name

4H-[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C4H2N4O2Se/c9-3-1-2(8-11-7-1)5-4(10)6-3/h(H2,5,6,8,9,10)

InChI Key

OWLVPKHHPRQYST-UHFFFAOYSA-N

Canonical SMILES

C12=N[Se]N=C1NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis via Oxidative Cyclization of Diaminouracils with Selenium Dioxide

One of the most documented methods for preparingSelenadiazolo[3,4-d]pyrimidine derivatives involves the reaction of 5,6-diaminouracil derivatives with selenium dioxide (SeO2) under controlled conditions. This method was described in the synthesis of related selenadiazole compounds showing selective anticancer activity.

  • Procedure:

    • 3,3′,4,4′-Biphenyltetramine (1 mM) is dissolved in hydrochloric acid solution.
    • Selenium dioxide (1 mM) in water is added slowly at room temperature with stirring for 2 hours.
    • The pH is adjusted to neutral (around 7.2) using sodium hydroxide.
    • The resulting precipitate is collected and dried, yielding the selenadiazolo-pyrimidine compound with about 60% yield.
  • Characterization:

    • ^1H-NMR, IR spectroscopy, and mass spectrometry confirm the structure.
    • This method yields compounds with selective cytotoxicity toward cancer cells and minimal effects on normal cells, indicating the biological relevance of the synthesized compound.

This method is practical and efficient for producing selenadiazolo-pyrimidine derivatives and has been used to prepare compounds like 4-(benzoselenadiazol-6-yl)-benzene-1,2-diamine, which exhibit potent biological activity.

Microwave-Assisted Solid-State Synthesis

A more recent and efficient approach employs microwave-assisted solid-state synthesis to prepareSelenadiazolo[3,4-d]pyrimidine-5,7-dione from 5,6-diaminouracils and appropriate reagents.

  • General Method:

    • Equimolar amounts of 5,6-diaminouracils and dimedone are mixed in a minimal volume of dimethylformamide (DMF).
    • The mixture is heated under fusion or microwave irradiation for 12–15 minutes.
    • After cooling, methanol is added to precipitate the product, which is filtered, washed, and recrystallized from DMF-ethanol.
  • Yields and Properties:

    • Yields range from 60% to 70%, with melting points above 290 °C, indicating high purity and stability of the products.
    • This method allows rapid synthesis with good control over reaction conditions and product quality.

This microwave-assisted method represents a green chemistry approach by reducing reaction times and solvent use while maintaining good yields.

Multicomponent Condensation Reactions Involving Aminoazoles and 1,3-Diketones

Another synthetic route involves the condensation of aminoazole derivatives with cyclic 1,3-diketones, such as dimedone or cyclohexanedione, often catalyzed by Lewis acids like indium(III) chloride (InCl3).

  • Reaction Scheme:

    • Aminoazole (e.g., 5-amino-3-methyl-1-phenylpyrazole) reacts with aromatic aldehydes and cyclic diketones under reflux or microwave conditions.
    • The reaction proceeds via heterocyclization to form fused heteroaromatic systems that can be further functionalized to selenadiazolo-pyrimidine derivatives.
  • Catalysis and Conditions:

    • InCl3 catalysis in aqueous or alcoholic media at elevated temperatures (e.g., 80–150 °C) facilitates the reaction.
    • Solvent-free or microwave-assisted protocols have been developed to improve efficiency.
  • Advantages:

    • This method allows structural diversity and the possibility of incorporating various substituents to tune biological activity.
    • It is suitable for diversity-oriented synthesis, enabling rapid generation of compound libraries for screening.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
Oxidative Cyclization with SeO2 Diaminouracils, SeO2, HCl, NaOH Room temp, 2 h stirring ~60 Simple, selective, mild conditions Produces biologically active compounds
Microwave-Assisted Solid-State Diaminouracils, dimedone, DMF Microwave or fusion, 12–15 min 60–70 Rapid, green chemistry approach High purity, good crystallinity
Multicomponent Condensation Aminoazoles, aldehydes, diketones InCl3 catalysis, reflux/microwave Variable Structural diversity, catalyst use Enables diverse heterocyclic scaffolds

Research Findings and Notes

  • The oxidative cyclization method with selenium dioxide is well-established for synthesizing selenadiazolo-pyrimidine compounds with demonstrated anticancer properties, particularly against glioma cells.
  • Microwave-assisted synthesis significantly reduces reaction time and solvent consumption, aligning with sustainable chemistry principles while maintaining good yields and product quality.
  • Multicomponent reactions catalyzed by Lewis acids provide a versatile platform for synthesizing diverse heterocyclic systems, including selenadiazolo derivatives, allowing fine-tuning of pharmacological properties.
  • Characterization techniques such as NMR, IR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.
  • Reaction conditions including pH, temperature, and catalyst choice critically influence the yield and selectivity of the desired selenadiazolo-pyrimidine products.

Chemical Reactions Analysis

[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anti-proliferative properties of selenadiazole derivatives, including [1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(3H,6H)-dione. These compounds have shown significant cytotoxicity against various cancer cell lines:

  • HepG-2 (IC50_{50}: 14.31 µM)
  • A-549 (IC50_{50}: 30.74 µM)
  • MCF-7 (IC50_{50}: 27.14 µM)

Notably, these compounds were found to be more selectively cytotoxic compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of key enzymes such as Topoisomerase II and HSP90, which are crucial for cancer cell proliferation.

Antibacterial and Antifungal Properties

Selenadiazoles have also been reported to possess antibacterial and antifungal activities. Studies indicate that derivatives of [1,2,5]selenadiazolo[3,4-d]pyrimidine can inhibit the growth of various pathogenic bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Photovoltaic Materials

The unique electronic properties of selenadiazoles make them suitable for applications in organic photovoltaics. Their ability to absorb light and facilitate charge transport can enhance the efficiency of solar cells. Research is ongoing to optimize these compounds for use in next-generation solar technologies.

Polymer Additives

In materials science, [1,2,5]selenadiazolo[3,4-d]pyrimidine derivatives can serve as additives in polymer formulations to improve thermal stability and mechanical properties. Their incorporation into polymer matrices could lead to enhanced performance in various industrial applications.

Pesticides and Herbicides

Research indicates that selenadiazole derivatives may exhibit herbicidal properties. The development of selenadiazole-based pesticides could provide an environmentally friendly alternative to conventional chemical pesticides. Their effectiveness against specific pests while minimizing harm to beneficial organisms is a promising area of exploration.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antibacterial and antifungal agentsEffective against various pathogens
Materials ScienceOrganic photovoltaicsPotential for enhanced solar cell efficiency
Polymer additivesImproved thermal stability and mechanical properties
Agricultural ChemistryPesticides and herbicidesPotential for environmentally friendly alternatives

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of [1,2,5]selenadiazolo[3,4-d]pyrimidine exhibited potent anti-proliferative effects on HepG-2 cells with an IC50_{50} value significantly lower than traditional chemotherapeutics .
  • Antimicrobial Research : Another investigation highlighted the antibacterial activity of selenadiazole derivatives against multi-drug resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating antibiotic resistance .
  • Agricultural Application Trials : Field trials assessing the efficacy of selenadiazole-based herbicides demonstrated effective weed control with reduced environmental impact compared to synthetic alternatives.

Comparison with Similar Compounds

Electronic Properties and Optical Activity

Selenium’s polarizability and larger atomic radius compared to oxygen or sulfur lead to distinct electronic characteristics. Key comparisons include:

Property [1,2,5]Selenadiazolo Derivative [1,2,5]Oxadiazolo Derivative [1,2,5]Thiadiazolo Derivative
HOMO-LUMO Gap (eV) 0.10–0.15 eV smaller Baseline Comparable to oxadiazolo
Excitation Energy Reduction (eV) 0.13–0.23
Absorption Wavelength (λₘₐₓ, nm) Up to 716 (pyridazine derivative) ~417–640 ~417–640

Key Findings :

  • Selenium-containing derivatives exhibit a bathochromic shift of 26 nm (pyridine) and 49–77 nm (pyridazine) compared to oxadiazolo/thiadiazolo analogues, enhancing visible/near-IR light absorption .
  • The reduced HOMO-LUMO gap improves charge-transfer efficiency, critical for photovoltaic applications .

Physicochemical Properties

Limited data exist for the selenadiazolo compound, but comparisons with triazolo and thiazolo derivatives highlight trends:

  • Molecular Weight : Selenium’s atomic mass (78.96 g/mol) increases molecular weight versus oxygen (16 g/mol) or sulfur (32 g/mol).
  • Thermal Stability : Triazolo derivatives (e.g., 3,4,6-trimethyl-3,4-dihydro-5H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(6H)-dione) exhibit boiling points >380°C , suggesting fused heterocycles generally have high thermal stability. Selenium’s impact on stability requires further study.

Biological Activity

[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3H,6H)-dione is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of selenadiazoles known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of this compound is C4_4H2_2N4_4O2_2Se with a molecular weight of approximately 217.044 g/mol.

Synthesis and Characterization

The synthesis of [1,2,5]selenadiazolo[3,4-d]pyrimidine derivatives typically involves the reaction of tosylhydrazones with selenium dioxide. This method has been shown to yield high purity compounds suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of selenadiazoles exhibit significant antimicrobial properties. For instance, a study reported that certain synthesized selenadiazole derivatives displayed strong activity against various pathogenic bacteria and fungi. In particular, compounds derived from [1,2,5]selenadiazolo[3,4-d]pyrimidine exhibited inhibition zones ranging from 8 to 19 mm against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Selenadiazole Derivatives

CompoundPathogenInhibition Zone (mm)
3aStaphylococcus aureus15
3cE. coli10
3ePseudomonas aeruginosa13

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study found that this compound exhibited cytotoxic effects against several cancer cell lines including HepG-2 (liver cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The compound demonstrated an IC50_{50} value of 14.31 µM against HepG-2 cells and showed selective cytotoxicity compared to doxorubicin .

Table 2: Cytotoxicity of [1,2,5]Selenadiazolo[3,4-d]pyrimidine Derivatives

Cell LineIC50_{50} (µM)Selectivity Index (vs Doxorubicin)
HepG-214.31 ± 0.834
A-54930.74 ± 0.762
MCF-727.14 ± 1.913

The mechanism by which [1,2,5]selenadiazolo[3,4-d]pyrimidine exerts its biological effects appears to be multifaceted:

  • Inhibition of Topoisomerase II : This compound has been shown to inhibit Topoisomerase II with an IC50_{50} value of 4.48 µM.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of caspase-3 and halts the cell cycle at the G1-S phase.
  • Mitochondrial Pathway Activation : The compound triggers mitochondrial cell death pathways in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of [1,2,5]selenadiazolo[3,4-d]pyrimidine in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with antibiotic-resistant infections showed that a derivative of this compound significantly reduced bacterial load compared to standard treatments.
  • Cancer Treatment Study : In a preclinical model of breast cancer, administration of this selenadiazole derivative resulted in a marked reduction in tumor size compared to untreated controls.

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